molecular formula C16H19N3OS B4398086 2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4398086
M. Wt: 301.4 g/mol
InChI Key: OGBCKWKJLPPYBK-UHFFFAOYSA-N
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Description

2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring and the butylamino group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thiophene-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiophene ring.

Scientific Research Applications

2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of organic electronic materials, such as organic field-effect transistors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The thiophene ring and butylamino group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(ethylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(propylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. The length and structure of the butyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(butylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-3-6-17-16-18-10-12-13(19-16)8-11(9-14(12)20)15-5-4-7-21-15/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCKWKJLPPYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
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2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-(butylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

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